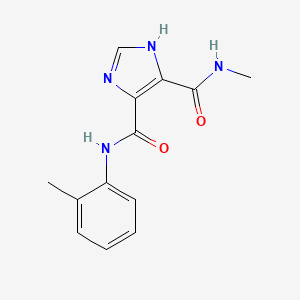
N~5~-methyl-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-methyl-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide, commonly known as MIM-D, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIM-D belongs to the class of imidazole derivatives and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MIM-D is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MIM-D has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE), which are involved in various cellular processes. MIM-D has also been shown to modulate the activity of ion channels and receptors, which play a key role in neuronal signaling.
Biochemical and Physiological Effects:
MIM-D has been shown to have a wide range of biochemical and physiological effects. In cancer cells, MIM-D has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuronal cells, MIM-D has been shown to have neuroprotective effects, improve cognitive function, and modulate synaptic plasticity. MIM-D has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
MIM-D has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, MIM-D also has some limitations, including its relatively low solubility in water and limited availability.
Orientations Futures
There are several future directions for research on MIM-D. One area of research is the development of new derivatives of MIM-D with improved efficacy and safety profiles. Another area of research is the investigation of the mechanisms underlying the neuroprotective and cognitive-enhancing effects of MIM-D. Additionally, MIM-D could be further explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Méthodes De Synthèse
MIM-D can be synthesized using a multi-step process that involves the reaction of 2-methylphenylhydrazine with methyl acrylate to form a key intermediate. This intermediate is then reacted with various reagents to form the final product, MIM-D. The synthesis of MIM-D has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
MIM-D has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, MIM-D has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, MIM-D has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, MIM-D has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
5-N-methyl-4-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-5-3-4-6-9(8)17-13(19)11-10(12(18)14-2)15-7-16-11/h3-7H,1-2H3,(H,14,18)(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDGCBUHRLFUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC=N2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-N-methyl-4-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884800.png)
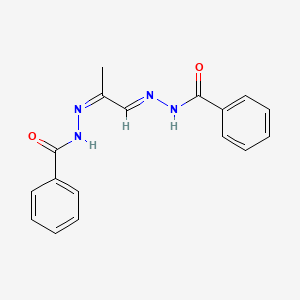
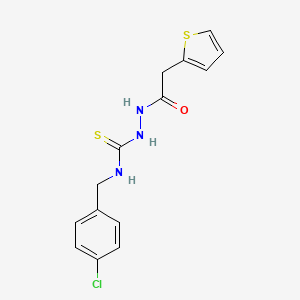
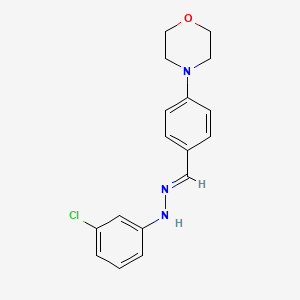
![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5884826.png)
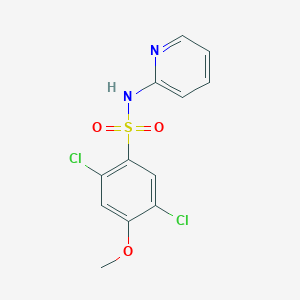
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5884849.png)
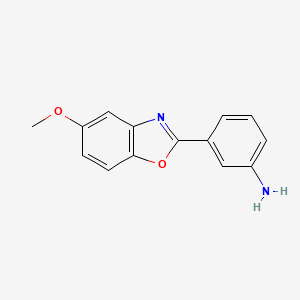
![N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)
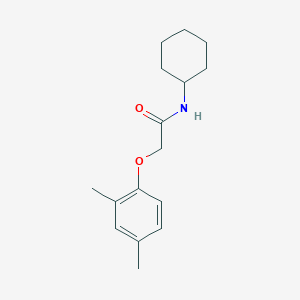
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B5884879.png)
![1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5884888.png)